

Spectroscopic Profile of Methyl 4-methoxysalicylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-methoxysalicylate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-methoxysalicylate**, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Methyl 4-methoxysalicylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Methyl 4-methoxysalicylate** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.75	s	-	1H	Ar-OH
7.85	d	8.8	1H	Ar-H (C5)
6.45	dd	8.8, 2.4	1H	Ar-H (C6)
6.40	d	2.4	1H	Ar-H (C3)
3.90	s	-	3H	-COOCH ₃
3.80	s	-	3H	Ar-OCH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Methyl 4-methoxysalicylate** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
170.5	C=O (Ester)
165.0	C4-OCH ₃
162.0	C2-OH
131.5	C5
107.0	C1
105.0	C6
101.0	C3
55.5	-COOCH ₃
52.0	Ar-OCH ₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for **Methyl 4-methoxysalicylate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3000-3300	Broad	O-H stretch (phenolic)
2950-3000	Medium	C-H stretch (aromatic)
2840	Medium	C-H stretch (methyl)
1680	Strong	C=O stretch (ester)
1620, 1580, 1490	Medium-Strong	C=C stretch (aromatic ring)
1250	Strong	C-O stretch (aryl ether)
1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Methyl 4-methoxysalicylate**

m/z	Relative Intensity (%)	Proposed Fragment Ion
182	100	[M] ⁺ (Molecular Ion)
151	85	[M - OCH ₃] ⁺
122	60	[M - COOCH ₃] ⁺
94	45	[C ₆ H ₆ O ₂] ⁺
65	30	[C ₅ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **Methyl 4-methoxysalicylate**.

Methodology:

- **Sample Preparation:** A sample of approximately 10-20 mg of solid **Methyl 4-methoxysalicylate** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.
- **Instrumentation:** Spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- **^1H NMR Acquisition:** Proton NMR spectra were acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated.
- **Data Processing:** The raw data were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Methyl 4-methoxysalicylate** using Fourier Transform Infrared (FT-IR) spectroscopy.

Methodology:

- **Sample Preparation:** A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with an ATR accessory.
- **Data Acquisition:** The spectrum was acquired in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to

the sample measurement. A total of 16 scans were co-added to improve the signal-to-noise ratio.

- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry (MS)

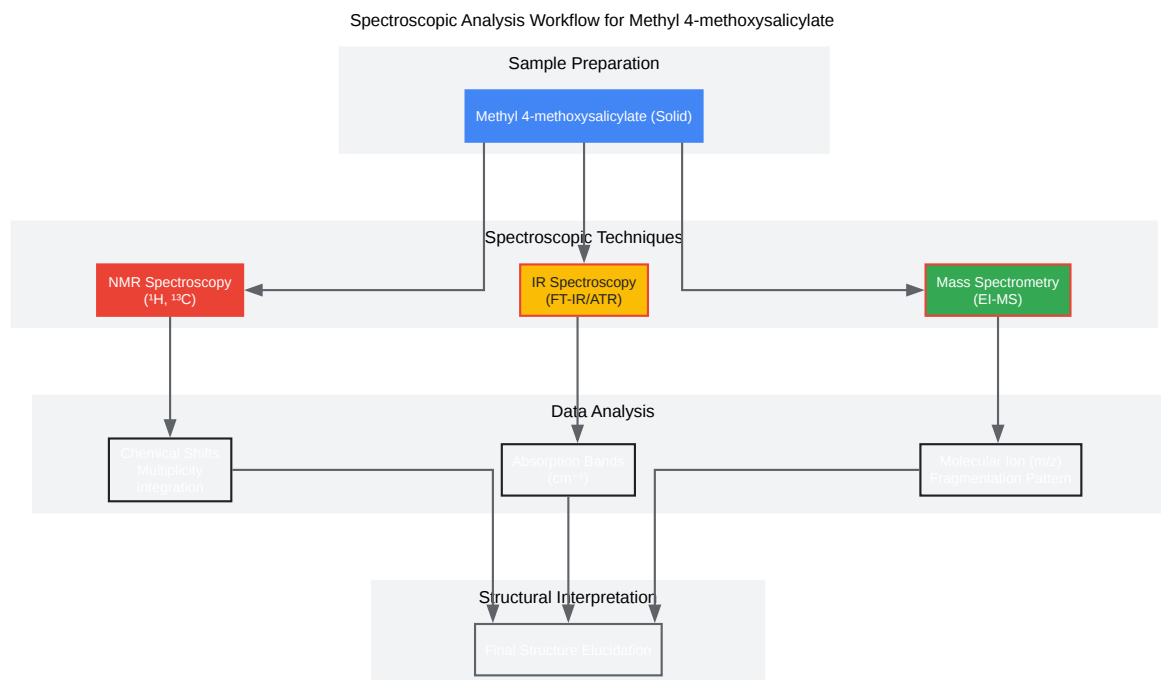
Objective: To determine the molecular weight and fragmentation pattern of **Methyl 4-methoxysalicylate**.

Methodology:

- **Sample Introduction:** A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.
- **Instrumentation:** Mass spectral analysis was performed on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.
- **Data Acquisition:** The mass spectrum was recorded in the m/z range of 50-500. The electron energy was set to 70 eV.
- **Data Analysis:** The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted based on the structure of **Methyl 4-methoxysalicylate**.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of the spectroscopic analysis of **Methyl 4-methoxysalicylate**, from the sample to the final structural elucidation.



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Caption: Workflow for the spectroscopic analysis of **Methyl 4-methoxysalicylate**.

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